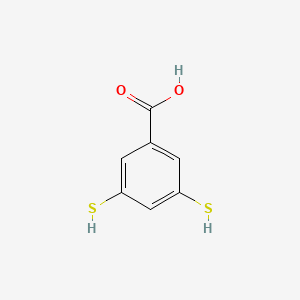

Benzoic acid, 3,5-dimercapto-

Description

BenchChem offers high-quality Benzoic acid, 3,5-dimercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3,5-dimercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

102117-39-5 |

|---|---|

Molecular Formula |

C7H6O2S2 |

Molecular Weight |

186.3 g/mol |

IUPAC Name |

3,5-bis(sulfanyl)benzoic acid |

InChI |

InChI=1S/C7H6O2S2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,10-11H,(H,8,9) |

InChI Key |

SZYZOUJPUFNQKS-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1S)S)C(=O)O |

Canonical SMILES |

C1=C(C=C(C=C1S)S)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid, 3,5 Dimercapto

Classical Synthetic Routes

Classical approaches to the synthesis of 3,5-dimercaptobenzoic acid have traditionally involved multi-step sequences starting from readily available nitroaromatic compounds.

A foundational route to 3,5-dimercaptobenzoic acid begins with 3,5-dinitrobenzoic acid. This starting material can be synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.comwikipedia.orgorgsyn.org The reaction can also be performed starting from 3-nitrobenzoic acid, which can lead to yields of approximately 98%. wikipedia.org More advanced methods for the synthesis of 3,5-dinitrobenzoic acid utilize microchannel reactors to enhance safety and efficiency. google.compatsnap.com

The classical Sandmeyer or Leuckart reactions can then be employed. This involves the reduction of the nitro groups to amino groups, forming 3,5-diaminobenzoic acid. This intermediate is then subjected to diazotization, followed by treatment with a sulfur-containing reagent, such as a xanthate or thiourea (B124793), to introduce the thiol functionalities.

Direct thiolation methods offer a more concise route to mercaptobenzoic acids. One such method involves the reaction of halogenated benzoic acids with elemental sulfur in the presence of molten sodium hydroxide (B78521) and potassium hydroxide. jst.go.jp This approach is also applicable for the synthesis of selenoaryl compounds using elemental selenium. jst.go.jp

Another direct approach is the rhodium-catalyzed ortho-selective thiolation of benzoic acids, which utilizes a carboxylate-directing group. rsc.org While this method is effective for introducing a single thiol group, its application for the synthesis of dithiols like 3,5-dimercaptobenzoic acid is less direct. Additionally, copper-catalyzed C-H thiolation of aryl aldehydes using a transient directing group strategy has been developed, offering a pathway to various aryl sulfides. rsc.org

Advanced and Novel Synthetic Strategies

More recent synthetic strategies focus on improving yield, reducing the number of steps, and avoiding harsh reaction conditions.

The Newman-Kwart Rearrangement (NKR) is a powerful tool for the synthesis of thiophenols from phenols and is a key step in a highly efficient, three-step synthesis of 3,5-dimercaptobenzoic acid. rug.nldiva-portal.orgdiva-portal.org This thermal rearrangement converts an O-aryl thiocarbamate into an S-aryl thiocarbamate. acs.org

The synthesis typically begins with a 3,5-disubstituted phenol, which is first converted to an O-aryl dimethylthiocarbamate. This intermediate then undergoes the high-temperature NKR to yield the corresponding S-aryl dimethylthiocarbamate, which is subsequently hydrolyzed to the desired dithiol. rug.nl This rearrangement is a critical step for positioning the sulfur atoms for the final hydrolysis. An electrochemically catalyzed version of the NKR has also been studied, which can proceed at room temperature, offering a milder alternative to the conventional high-temperature thermal process. acs.org

A prevalent and well-documented multi-step synthesis of 3,5-dimercaptobenzoic acid utilizes protected thiol intermediates to manage the reactivity of the thiol groups. nih.gov This method often starts from methyl 3,5-dihydroxybenzoate (B8624769).

The key steps in this synthesis are:

Thiocarbamoylation: The hydroxyl groups of methyl 3,5-dihydroxybenzoate are reacted with dimethylthiocarbamoyl chloride in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 3,5-bis(dimethylthiocarbamoyloxy)benzoic acid methyl ester. nih.gov

Thermal Rearrangement (NKR): The thiocarbamate undergoes a thermal Newman-Kwart rearrangement in a high-boiling solvent like diphenyl ether at temperatures between 230-240°C. This step converts the thiocarbamate to 3,5-bis(dimethylcarbamoylsulfanyl)benzoic acid methyl ester. nih.gov

Hydrolysis: The resulting ester is then hydrolyzed using a strong base, such as potassium hydroxide in diethylene glycol, followed by acidification to yield 3,5-dimercaptobenzoic acid. nih.gov It is crucial to perform all post-hydrolysis steps under an inert atmosphere to prevent the oxidation of the thiol groups.

To facilitate use in applications like solid-phase peptide synthesis, the thiol groups can be protected, for instance, by reacting 3,5-dimercaptobenzoic acid with triphenylmethyl chloride to form 3,5-bis(tritylthio)benzoic acid. rug.nlnih.gov

Table 1: Key Intermediates in the Synthesis of 3,5-Dimercaptobenzoic Acid

| Compound Name | Molecular Formula | Role in Synthesis |

| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | Starting material in classical synthesis |

| 3,5-Diaminobenzoic acid | C₇H₇N₂O₂ | Intermediate in classical synthesis |

| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | Starting material for NKR-based synthesis |

| 3,5-Bis(dimethylthiocarbamoyloxy)benzoic acid methyl ester | C₁₅H₁₉N₂O₄S₂ | Intermediate before NKR |

| 3,5-Bis(dimethylcarbamoylsulfanyl)benzoic acid methyl ester | C₁₅H₁₉N₂O₄S₂ | Intermediate after NKR |

| 3,5-Bis(tritylthio)benzoic acid | C₄₅H₃₄O₂S₂ | Protected form of the final product |

Hydrothermal synthesis is an emerging environmentally friendly method that utilizes water as a solvent under elevated temperature and pressure. While not directly reported for 3,5-dimercaptobenzoic acid itself, hydrothermal methods have been used for the synthesis of polyimide-based covalent organic frameworks (COFs) where thiol-functionalized additives are incorporated. researchgate.net This suggests potential for adapting hydrothermal conditions for the synthesis of various functionalized benzoic acid derivatives, including those with thiol groups.

Process Optimization and Yield Enhancement

Optimizing the synthesis of 3,5-dimercaptobenzoic acid hinges on the precise management of reaction conditions, the strategic selection of solvents and reagents, and the prevention of undesirable side reactions, particularly the oxidation of the thiol groups.

Influence of Reaction Conditions: Temperature and pH Control

Temperature and pH are critical variables throughout the synthesis, especially during the thermal rearrangement and final hydrolysis steps. The Newman-Kwart rearrangement, which converts the thiocarbamate intermediate to the crucial carbamoylsulfanyl group, is a high-temperature process. This step is essential for positioning the sulfur atoms correctly for the final hydrolysis.

The final hydrolysis step, which liberates the target 3,5-dimercapto- functionality, is performed under basic conditions at an elevated temperature. nih.govrsc.org Following the reaction, the mixture is acidified to a specific pH range to precipitate the final product.

Table 1: Optimized Temperature and pH Conditions for Key Synthetic Steps

| Synthetic Step | Temperature | pH / Acidity | Purpose | Source(s) |

|---|---|---|---|---|

| Thermal Rearrangement | 230–240°C | N/A | Induces Newman-Kwart rearrangement of the thiocarbamate. | nih.gov |

| Hydrolysis | 105°C | Basic (KOH) | Cleaves the carbamoylsulfanyl and ester groups to form the dimercaptan and carboxylate. | nih.govrsc.org |

| Acid Workup | Cooled to 25°C | Acidic (pH 3–4) | Protonates the carboxylate and thiolates to precipitate the final product. |

Role of Solvents and Reagents (e.g., Diethylene Glycol, NaSH, Thiourea)

The choice of solvents and reagents is instrumental in driving the reaction sequence efficiently. In the initial stage, N,N-Dimethylformamide (DMF) serves as the solvent for the reaction between methyl 3,5-dihydroxybenzoate and dimethylthiocarbamoyl chloride. nih.gov For the high-temperature rearrangement, a high-boiling solvent like diphenyl ether is employed. nih.gov

In the final hydrolysis step, diethylene glycol is a particularly effective solvent. nih.govrsc.org It is used in conjunction with potassium hydroxide (KOH) to facilitate the cleavage of both the ester and the carbamoylsulfanyl groups. nih.gov While reagents like sodium hydrosulfide (B80085) (NaSH) and thiourea are common in the synthesis of other aromatic thiols, the documented synthesis for 3,5-dimercaptobenzoic acid specifically utilizes a multi-step pathway involving dimethylthiocarbamoyl chloride and subsequent hydrolysis. guidechem.comacs.org

Table 2: Key Solvents and Reagents in the Synthesis of 3,5-Dimercaptobenzoic Acid

| Reagent/Solvent | Role | Step Used | Source(s) |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Solvent | Synthesis of 3,5-bis(dimethylthiocarbamoyloxy)benzoic acid methyl ester. | nih.gov |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic Catalyst | Facilitates the reaction between the hydroxyl groups and dimethylthiocarbamoyl chloride. | |

| Diphenyl ether | High-boiling Solvent | Provides the high-temperature medium required for the Newman-Kwart rearrangement. | nih.gov |

| Diethylene Glycol | Solvent | Used as the solvent for the final hydrolysis step. | nih.govrsc.org |

| Potassium Hydroxide (KOH) | Base | Acts as the hydrolyzing agent to cleave the ester and carbamoylsulfanyl groups. | nih.govrsc.org |

| Hydrochloric Acid (HCl) | Acid | Used in the final workup to adjust the pH and precipitate the product. |

Mitigation of Thiol Oxidation During Synthesis

Key mitigation strategies include:

Inert Atmosphere: Conducting reactions, particularly the final hydrolysis and workup, under a nitrogen (N₂) or argon atmosphere is critical. nih.govrsc.org This involves purging the reaction vessels and solvents with the inert gas to displace oxygen. nih.govrsc.org

Degassed Solvents: Using solvents that have been thoroughly degassed helps to minimize the presence of dissolved oxygen, which can initiate oxidation. diva-portal.org

Controlled Workup: During the workup phase, pouring the reaction mixture into water that has been previously purged with an inert gas can help protect the newly formed thiols from atmospheric oxygen. rsc.org

The product's tendency to degrade via oxidation can also complicate analysis, as seen when using solvents like DMSO for NMR spectroscopy, which can cause oxidative degradation. diva-portal.org

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of 3,5-dimercaptobenzoic acid does not involve the creation of chiral centers, so stereochemical control is not a factor. However, regioselectivity—the control of substituent placement on the aromatic ring—is fundamentally important.

The substitution pattern is established early in the synthesis and is dictated by the directing effects of the functional groups on the starting material, methyl 3,5-dihydroxybenzoate. The hydroxyl groups at the 3- and 5-positions of the benzene (B151609) ring are electron-donating and direct electrophilic substitution to the ortho and para positions. However, the synthetic route employed does not involve direct electrophilic substitution to introduce the sulfur atoms. Instead, it relies on a nucleophilic substitution followed by rearrangement.

In the first step, the hydroxyl groups of methyl 3,5-dihydroxybenzoate are converted to dimethylthiocarbamate esters. The subsequent Newman-Kwart rearrangement is an intramolecular process where the sulfur atom attacks the aromatic ring carbon to which the oxygen was attached, displacing the oxygen and effectively moving the sulfur to the 3- and 5-positions. This multi-step sequence ensures that the final thiol groups are located precisely at the 3- and 5-positions, providing excellent regiochemical control. The initial structure of the starting material, with substituents at these positions, guarantees the regiochemistry of the final product.

Derivatization Reactions and Functionalization of Benzoic Acid, 3,5 Dimercapto

Reactions at Thiol Moieties

The sulfur-containing thiol groups are primary sites for a range of chemical modifications, including oxidation, nucleophilic substitution, and protection strategies.

Oxidation to Disulfides and Sulfonic Acids

The thiol groups of 3,5-dimercaptobenzoic acid are susceptible to oxidation. Controlled oxidation leads to the formation of disulfide bonds, which can occur intramolecularly to form a cyclic disulfide or intermolecularly to create polymeric structures. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction's selectivity and yield. For instance, mild oxidizing agents favor the formation of disulfides.

Further oxidation under more vigorous conditions can convert the thiol groups into sulfonic acids. google.combiolmolchem.com This transformation significantly alters the physical and chemical properties of the parent molecule, increasing its acidity and water solubility. Common oxidizing agents for this purpose include strong oxidants like hydrogen peroxide or permanganates. researchgate.netdocumentsdelivered.com The reaction with dimethyl sulfoxide (B87167) in the presence of a halogen or hydrogen halide catalyst is another effective method for oxidizing thiols to sulfonic acids. google.com

Table 1: Oxidation Reactions of Thiol Moieties

| Reaction | Reagent Examples | Product Functional Group |

|---|---|---|

| Oxidation to Disulfide | Air, DMSO, H2O2 (mild conditions) | Disulfide (-S-S-) |

| Oxidation to Sulfonic Acid | H2O2 (strong conditions), KMnO4, HOF·CH3CN | Sulfonic Acid (-SO3H) |

Nucleophilic Substitution Reactions of Thiol Groups

The thiol groups of 3,5-dimercaptobenzoic acid can act as potent nucleophiles, readily participating in nucleophilic substitution reactions. researchgate.net This reactivity allows for the formation of new carbon-sulfur bonds. The thiol groups can be deprotonated with a base to form the more nucleophilic thiolate anions, which can then react with a variety of electrophiles.

Common electrophiles include alkyl halides, leading to the formation of thioethers. This reaction is a versatile method for introducing a wide range of alkyl substituents at the sulfur atoms. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. researchgate.net

Alkylation and Arylation Strategies (e.g., Trityl Thiol Protection)

To achieve selective functionalization, particularly when multiple reactive sites are present, protection of the thiol groups is often necessary. The trityl (triphenylmethyl) group is a commonly employed protecting group for thiols due to its steric bulk and the ease of its introduction and removal under specific conditions. The protection is typically achieved by reacting the thiol with trityl chloride in the presence of a base.

Once protected, the carboxylic acid functionality can be modified without interference from the thiol groups. Subsequently, the trityl groups can be removed under acidic conditions to regenerate the free thiols. This strategy allows for a stepwise and controlled approach to the synthesis of complex derivatives.

Alkylation and arylation of the thiol groups introduce new organic moieties onto the sulfur atoms. Alkylation is typically achieved via nucleophilic substitution with alkyl halides, as mentioned earlier. Arylation can be accomplished through various methods, including transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution on electron-deficient aromatic rings. semanticscholar.org

Reactions at Carboxylic Acid Functionality

The carboxylic acid group provides another avenue for the derivatization of 3,5-dimercaptobenzoic acid, enabling the formation of esters, amides, and other related compounds.

Esterification Reactions

The carboxylic acid group can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukyoutube.com The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid, such as sulfuric acid. youtube.com The equilibrium can be driven towards the ester product by removing the water formed during the reaction. chemguide.co.uk

Alternatively, esterification can be achieved under milder conditions using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for substrates that are sensitive to strong acidic conditions. jocpr.comgoogle.com

Table 2: Esterification of 3,5-dimercaptobenzoic Acid

| Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H2SO4) | Reflux |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature |

Amidation and Other Carboxyl Group Transformations

Amides can be synthesized from the carboxylic acid group by reaction with an amine. researchgate.net Direct condensation of a carboxylic acid and an amine is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative.

Coupling agents, similar to those used in esterification, are widely employed for amide bond formation under mild conditions. Reagents like DCC or other carbodiimides facilitate the reaction by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The direct amidation of carboxylic acids represents an atom-economical approach to amide synthesis. researchgate.net

Other transformations of the carboxylic acid group include its reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The carboxyl group can also be converted to an acyl halide using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, providing a highly reactive intermediate for the synthesis of a variety of other derivatives. The conversion of an amide to a carboxylic acid can also be achieved using nitrous acid. mdpi.com

Coordination Chemistry and Metal Complexes of Benzoic Acid, 3,5 Dimercapto

Transition Metal Complexes

Redox Behavior of Metal-Thiolate Systems

The redox behavior of metal complexes containing "Benzoic acid, 3,5-dimercapto-" is anticipated to be complex, involving both the metal center and the dithiolate ligand. Thiolate ligands are known to be redox-active, and their coordination to a metal ion can lead to a variety of electrochemical phenomena.

One of the primary redox processes for dithiolate ligands is the oxidative coupling of the two thiol groups to form an intramolecular disulfide bond. This is a two-electron, two-proton process. In the context of coordination to a metal center, this can be influenced by the metal's own redox potential. For instance, in the presence of an oxidizing metal ion, the ligand could be oxidized, leading to a complex of the disulfide-bridged ligand.

Furthermore, dithiolene ligands, which are closely related to dithiolates, are classic examples of "non-innocent" ligands. nih.gov This means that the oxidation state of the ligand itself can be ambiguous, and the frontier molecular orbitals involved in redox processes can have significant contributions from both the metal and the ligand. nih.gov It is plausible that complexes of "Benzoic acid, 3,5-dimercapto-" could exhibit similar behavior, with accessible redox states that are best described as delocalized over the metal-dithiolate unit.

The redox potential of the thiolate groups is also modulated by the coordinating metal cation. Studies on other benzenethiolate systems have shown that more highly charged metal ions, such as Mg²⁺ and Zn²⁺, tend to favor sulfur-centered redox reactions, promoting the oxidation of thiolates to disulfides. nih.gov This is driven by the formation of stronger, more covalent metal-sulfur bonds. nih.gov

Electrochemical studies, such as cyclic voltammetry, on analogous metal bis-1,2-dithiolene complexes often reveal multiple reversible redox processes corresponding to different oxidation states of the complex. gla.ac.uk A hypothetical series of redox events for a transition metal (M) complex with 3,5-dimercaptobenzoate (L) could be envisioned as follows:

[M(L)]²⁻ ⇌ [M(L)]⁻ ⇌ [M(L)]⁰

Each of these steps would correspond to a distinct redox potential, which would be influenced by the nature of the metal, its coordination geometry, and the solvent system.

Main Group Metal Interactions

The coordination chemistry of "Benzoic acid, 3,5-dimercapto-" with main group metals is dictated by the hard and soft acid-base (HSAB) principle. The carboxylate group provides a hard oxygen donor site, which is favored by hard metal ions, while the thiol groups offer soft sulfur donor sites, preferred by softer metal ions.

Coordination with Alkali and Alkaline Earth Metals

Alkali (Group 1) and alkaline earth (Group 2) metals are hard Lewis acids and are thus expected to coordinate preferentially with the hard oxygen atoms of the carboxylate group. libretexts.org Due to their low charge density and preference for high coordination numbers, these metals often form coordination polymers. chemrxiv.org

Based on studies of other mercaptobenzoic acids, the interaction with alkaline earth metals can be complex. For example, reactions of 2-mercaptobenzoic acid with Ca²⁺, Sr²⁺, and Ba²⁺ result in the oxidation of the thiol to a disulfide, with the resulting 2,2'-dithiobis(benzoate) ligand forming coordination polymers. nih.govresearchgate.net In these structures, the metal ions are coordinated by the carboxylate groups and, in the case of barium, also by the sulfur atoms of the disulfide bridge. nih.gov A similar outcome could be anticipated for "Benzoic acid, 3,5-dimercapto-," where intermolecular disulfide bond formation could lead to polymeric networks bridged by both carboxylate and disulfide linkages.

The coordination environment of the metal ions in such complexes is typically completed by water molecules. The coordination numbers can vary depending on the size of the metal ion, with larger ions like Sr²⁺ and Ba²⁺ accommodating higher coordination numbers.

Table 1: Representative Coordination Data for Alkaline Earth Metal Complexes with Carboxylate-Containing Ligands

| Metal Ion | Typical Coordination Number | Coordinated Functional Groups | Resulting Structure Type |

| Mg²⁺ | 6 | Carboxylate, Water | Monomeric or Polymeric |

| Ca²⁺ | 7-8 | Carboxylate, Water, Disulfide | Coordination Polymer |

| Sr²⁺ | 8-9 | Carboxylate, Water, Disulfide | Coordination Polymer |

| Ba²⁺ | 9-10 | Carboxylate, Water, Disulfide | Coordination Polymer |

This table is illustrative and based on data from analogous systems. Specific values for complexes of "Benzoic acid, 3,5-dimercapto-" would require experimental determination.

Interactions with Other Main Group Elements

The interactions of "Benzoic acid, 3,5-dimercapto-" with other main group elements, such as those in Group 13 (Al, Ga, In), are expected to be influenced by the borderline Lewis acidity of these metals. They have the potential to coordinate with both the hard carboxylate and the softer thiol donors.

Aluminum, being the hardest of the heavier Group 13 elements, would likely favor coordination with the carboxylate group. uni-due.de Gallium and indium, being softer, would have a greater propensity to interact with the sulfur atoms of the thiol groups. cairnrepo.org This could lead to the formation of either discrete molecular complexes or extended coordination polymers, depending on the reaction conditions and the stoichiometry of the reactants.

Studies on related aromatic dianion metalloles have shown that Group 13 elements can be incorporated into five-membered rings, forming aromatic systems. nih.govrsc.org While the geometry of "Benzoic acid, 3,5-dimercapto-" does not favor the formation of a five-membered chelate ring with a single metal center, it could act as a bridging ligand between two metal centers, with coordination involving both a thiol and the carboxylate group.

Spectroscopic Characterization of Coordination Environments

Spectroscopic techniques are essential for elucidating the coordination environment and electronic structure of metal complexes of "Benzoic acid, 3,5-dimercapto-". UV-Vis and X-ray absorption spectroscopies are particularly powerful for probing the nature of metal-thiolate interactions.

UV-Vis Spectroscopy for Metal-Thiolate Charge-Transfer Bands

The electronic absorption spectra of transition metal complexes with "Benzoic acid, 3,5-dimercapto-" are expected to be dominated by intense charge-transfer (CT) bands. rsc.orgillinois.edulibretexts.org These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT).

Given that the thiolate sulfur atoms have lone pairs of electrons, LMCT transitions from sulfur-based orbitals to empty or partially filled d-orbitals of the metal are highly probable. semanticscholar.org These S(pπ) → M(d) transitions are typically observed in the near-UV or visible region and are characterized by high molar absorptivities (ε > 1000 L mol⁻¹ cm⁻¹). The energy of these LMCT bands is sensitive to the identity of the metal, its oxidation state, and the solvent polarity.

Table 2: Expected Charge-Transfer Bands for a Hypothetical Transition Metal Complex of 3,5-Dimercaptobenzoate

| Transition Type | Description | Expected Spectral Region |

| LMCT | S(pπ) → M(d) | Near-UV to Visible |

| MLCT | M(d) → Ligand(π) | Visible to Near-IR |

| π → π | Intraligand | UV |

This table provides a general guide. The precise energies of the transitions would depend on the specific metal-ligand combination.

In complexes where the metal is in a low oxidation state and the ligand has low-lying π* orbitals (as is the case for the aromatic ring of the benzoate), MLCT bands may also be observed. riken.jp These transitions can provide insight into the extent of electronic communication between the metal and the ligand.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local coordination environment and electronic structure of the metal center in complexes of "Benzoic acid, 3,5-dimercapto-". The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, or the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For a metal complex, the energy of the absorption edge will shift to higher values as the oxidation state of the metal increases. nih.govnih.gov This allows for the direct determination of the metal's oxidation state in the complex. The pre-edge features in the XANES spectrum can provide information about the symmetry of the metal's coordination environment.

The EXAFS region, at energies above the absorption edge, contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. nih.gov By analyzing the EXAFS oscillations, it is possible to determine the metal-sulfur and metal-oxygen bond lengths with high precision. This is particularly valuable for species in solution or in amorphous solids where single-crystal X-ray diffraction is not feasible. For example, in a study of thiolate-ligated iron complexes, EXAFS was used to determine the Fe-S and Fe-N bond distances, confirming the coordination number and geometry of the iron center. nih.gov Similar analyses of complexes with "Benzoic acid, 3,5-dimercapto-" would provide definitive information on the coordination of the sulfur and oxygen atoms to the metal center. Furthermore, multi-edge XAS studies, probing both the metal and sulfur edges, can provide detailed insights into the covalency of the metal-sulfur bonds and the extent of ligand participation in the redox chemistry of the complex. chemrxiv.orgkit.edu

Isotopic Labeling Studies for Metal-Ligand Vibrations

Isotopic labeling is a powerful technique used to definitively assign vibrational modes in infrared (IR) and Raman spectroscopy, particularly for identifying metal-ligand (M-L) vibrations in coordination complexes. The frequency of a vibrational mode is dependent on the masses of the atoms involved. By selectively replacing an atom with one of its heavier isotopes, a measurable shift to a lower frequency (a redshift) will be observed for the vibrational modes in which that atom has a significant displacement.

In the context of metal complexes of Benzoic acid, 3,5-dimercapto-, isotopic substitution of the metal ion would be a direct method to identify the M-S (metal-sulfur) and M-O (metal-oxygen) stretching vibrations. For example, in a complex with zinc, one could synthesize the complex with the natural abundance of zinc isotopes and then synthesize an analogous complex using a specific heavier isotope, such as ⁶⁸Zn instead of the more abundant ⁶⁴Zn. The vibrational bands in the far-IR or Raman spectrum that shift to lower wavenumbers in the ⁶⁸Zn complex can be confidently assigned as M-L vibrations.

Hypothetical Data for Isotopic Labeling of a Zinc Complex:

| Vibrational Mode | Frequency (cm⁻¹) with Natural Abundance Zn | Frequency (cm⁻¹) with ⁶⁸Zn | Isotopic Shift (cm⁻¹) | Assignment Confirmed |

| ν(Zn-S) symmetric | 350 | 345 | -5 | Yes |

| ν(Zn-S) asymmetric | 320 | 316 | -4 | Yes |

| ν(Zn-O) | 280 | 277 | -3 | Yes |

| Ligand internal mode | 650 | 650 | 0 | No |

| Note: This data is illustrative and not based on published experimental results for this specific compound. |

This method provides unambiguous evidence for the coordination of the ligand to the metal center through specific donor atoms. The magnitude of the isotopic shift can also provide information about the strength of the metal-ligand bond.

Steric and Electronic Effects on Coordination Chemistry

The coordination chemistry of Benzoic acid, 3,5-dimercapto- is expected to be significantly influenced by both steric and electronic effects. These factors can dictate the geometry of the resulting metal complexes, their stability, and their reactivity.

The binding affinity of Benzoic acid, 3,5-dimercapto- for metal ions can be modulated by introducing various substituents onto the aromatic ring. These substituents can exert their influence through electronic effects (induction and resonance) and steric hindrance.

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) would increase the acidity of both the carboxylic acid and the thiol groups. This increased acidity could lead to coordination at lower pH values. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) would decrease the acidity of the donor groups, potentially leading to stronger metal-ligand bonds at higher pH values due to the increased basicity of the ligand.

Illustrative Impact of Substituents on Binding Affinity:

| Substituent at C4 | Electronic Effect | Expected Impact on Binding Affinity (log K) |

| -NO₂ | Electron-withdrawing | Potentially lower at a given pH |

| -H | (Reference) | Baseline |

| -CH₃ | Electron-donating | Potentially higher at a given pH |

| -OCH₃ | Electron-donating | Potentially higher at a given pH |

| Note: This table presents a qualitative prediction of trends. |

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative analysis of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

An ITC experiment for the binding of a metal ion to Benzoic acid, 3,5-dimercapto- would involve titrating a solution of the metal salt into a solution of the ligand in a sample cell. The heat changes upon each injection are measured, generating a binding isotherm. This data can be fitted to a binding model to extract the thermodynamic parameters.

Hypothetical Thermodynamic Data from ITC for Metal Binding:

| Metal Ion | Binding Affinity (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Gibbs Free Energy (ΔG, kcal/mol) | Stoichiometry (n) |

| Cu²⁺ | 1.5 x 10⁶ | -8.5 | 10.2 | -8.4 | 1.0 |

| Zn²⁺ | 3.2 x 10⁵ | -5.2 | 8.1 | -7.5 | 1.0 |

| Ni²⁺ | 8.9 x 10⁴ | -4.1 | 6.5 | -6.8 | 1.1 |

| Note: This data is hypothetical and serves to illustrate the type of information obtained from ITC experiments. |

The thermodynamic signature provided by ITC can offer insights into the nature of the binding forces. For instance, a negative enthalpy change suggests that the binding is driven by favorable bond formation, while a positive entropy change might indicate the release of solvent molecules from the coordination sphere upon complexation.

Integration of Benzoic Acid, 3,5 Dimercapto in Metal Organic Frameworks Mofs and Coordination Polymers Cps

Design Principles and Ligand Integration

The predictable assembly of MOFs and CPs from Benzoic acid, 3,5-dimercapto- is governed by the coordination preferences of its functional groups and its inherent molecular geometry. These factors ultimately dictate the connectivity and final topology of the resulting framework.

The Benzoic acid, 3,5-dimercapto- ligand possesses three potential coordination sites: the hard carboxylate group (-COOH) and two soft thiol groups (-SH). The strategic use of these disparate moieties is a key principle in designing frameworks with this linker. The carboxylate group is a classic and robust linker in MOF chemistry, readily forming strong bonds with a wide range of metal ions to create stable secondary building units (SBUs). brieflands.com

In contrast, the thiol groups are softer donors and exhibit a strong affinity for soft metal ions, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.netrsc.org This dual functionality allows for several design strategies:

Selective Coordination: By choosing appropriate metal ions, one can favor coordination with either the hard carboxylate or the soft thiol groups, leading to different structural outcomes. For instance, hard metal ions will preferentially bind to the carboxylate, leaving the thiol groups available for post-synthetic modification. rsc.org

Heterometallic Frameworks: The presence of both hard and soft donors allows for the potential construction of heterometallic MOFs, where different metal ions are selectively coordinated by the different functional groups.

Modulating Reactivity: The thiol groups, with their distinct reactivity, can be used to immobilize nanoparticles or other functional moieties within the framework. researchgate.net

While MOFs containing thiol groups are generally less explored due to synthetic challenges, their unique electronic properties and reactivity make them advantageous for applications like catalysis and sensing. researchgate.netsemanticscholar.org

The use of angular, 3,5-disubstituted linkers is known to generate a wide diversity of framework structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) networks. nih.govnih.govrsc.org The final topology is a result of the interplay between the ligand's angle, the coordination geometry of the metal SBU, and the reaction conditions. rsc.org The topology of a framework can significantly influence its physical properties, such as porosity and surface area, which are crucial for applications in gas storage and separation. nih.govresearchgate.net

Synthetic Approaches for MOF/CP Fabrication

The synthesis of crystalline MOFs and CPs requires precise control over reaction conditions to promote the formation of well-ordered structures over amorphous precipitates. Several methods have been developed for MOF synthesis, with some being particularly relevant for ligands like Benzoic acid, 3,5-dimercapto-.

Hydrothermal and solvothermal syntheses are the most common methods for producing MOFs and CPs. researchgate.net These techniques involve heating a mixture of the metal salt and organic linker in a sealed vessel, typically in water (hydrothermal) or an organic solvent like N,N-dimethylformamide (DMF) (solvothermal). nih.govresearchgate.net The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the framework. For ligands like Benzoic acid, 3,5-dimercapto-, a solvothermal approach using solvents such as DMF or methanol/water mixtures would be a conventional starting point. brieflands.comnih.gov The choice of solvent, temperature, reaction time, and modulators can significantly impact the resulting crystal phase and morphology. nih.govacs.org

Electrochemical and sonochemical methods represent alternative, often more rapid, synthetic routes for MOF fabrication. Electrochemical synthesis involves the anodic dissolution of a metal source in a solution containing the organic linker, leading to the deposition of the MOF on the electrode surface. Sonochemical synthesis utilizes high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots that accelerate the reaction and nucleation process, often yielding nano-sized crystals. While these methods are established for various MOF systems, their specific application to the synthesis of frameworks from Benzoic acid, 3,5-dimercapto- is not widely documented in scientific literature.

Structural Characterization and Topology of Frameworks

Due to the limited number of reported structures using Benzoic acid, 3,5-dimercapto- as the primary linker, a definitive list of its resulting frameworks is not available. However, based on the V-shape of the ligand and the known behavior of other 3,5-disubstituted linkers, several topologies can be anticipated. nih.govrsc.org The connectivity of the metal node and the participation of the thiol groups in coordination will ultimately determine the final structure. Common topologies observed for frameworks built from angular linkers include sql (square grid), hcb (honeycomb), and pcu (primitive cubic), among others. mdpi.comrsc.org

The table below presents an example of the type of crystallographic data obtained during the structural characterization of MOFs, using data for representative frameworks with various topologies as a reference.

| Framework Topology | Metal Node | Connectivity | Crystal System | Space Group | Key Features |

| pcu (primitive cubic) | Dinuclear Paddlewheel | 3,4-connected | Cubic | Fm-3m | High symmetry, often porous. researchgate.netmdpi.com |

| fcu (face-centered cubic) | Hexanuclear Cluster | 12-connected | Cubic | Fm-3m | Isoreticular to UiO-66, often robust. mdpi.com |

| sra (SrAl₂) | Zigzag Rod SBU | 4-connected | Tetragonal | I4₁/amd | Built from rod-shaped SBUs. berkeley.edu |

| sql (square lattice) | Mononuclear Metal | 4-connected | Tetragonal | P4/nmm | 2D layered structure. rsc.org |

| hcb (honeycomb) | Dinuclear Paddlewheel | 3-connected | Hexagonal | P6/mmm | 2D layered structure with hexagonal pores. rsc.org |

This table is illustrative and shows typical data for common MOF topologies. The specific topology formed with Benzoic acid, 3,5-dimercapto- would depend on the metal ion and synthesis conditions.

Single-Crystal X-ray Diffraction for Structural Elucidation

No published single-crystal X-ray diffraction data exists for MOFs or CPs synthesized with Benzoic acid, 3,5-dimercapto-.

Pore Size and Surface Area Analysis in Thiol-Functionalized MOFs

There are no reported measurements of pore size or surface area (e.g., BET analysis) for frameworks constructed using Benzoic acid, 3,5-dimercapto-.

Functionalization within MOF/CP Architectures

Post-Synthetic Modification of Frameworks

As the parent framework has not been synthesized, there are no examples of its post-synthetic modification.

Incorporation of Guest Molecules

Studies on the incorporation of guest molecules within MOFs or CPs based on Benzoic acid, 3,5-dimercapto- have not been conducted.

Research Applications of MOF/CPs

Catalysis in Thiol-Functionalized MOFs

The catalytic activity of MOFs or CPs derived from Benzoic acid, 3,5-dimercapto- has not been investigated.

Sensing Applications (e.g., Heavy Metal Ion Detection)

There is no available research demonstrating the use of MOFs or CPs derived from "Benzoic acid, 3,5-dimercapto-" for the sensing of heavy metal ions.

Gas Adsorption and Separation Studies

No studies have been found that investigate the gas adsorption and separation properties of MOFs or CPs synthesized with "Benzoic acid, 3,5-dimercapto-".

Thermoelectric Materials Based on Coordination Polymers

The potential of coordination polymers based on "Benzoic acid, 3,5-dimercapto-" for thermoelectric applications has not been explored in the current scientific literature.

Supramolecular Chemistry and Self Assembly with Benzoic Acid, 3,5 Dimercapto

Non-Covalent Interactions in Assemblies

The self-assembly of Benzoic acid, 3,5-dimercapto- and its derivatives is governed by a concert of non-covalent interactions. These weak and reversible forces dictate the formation of ordered structures from individual molecular components.

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the self-assembly of benzoic acid derivatives. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. This robust and directional interaction is a key driver in the formation of supramolecular structures. For instance, studies on related molecules like 3,5-dinitrobenzoic acid have revealed extensive hydrogen-bonding networks, where the carboxylic acid groups form centrosymmetric R22(8) homodimers. wisc.edu These dimers can then be further linked by other hydrogen bonds, creating complex three-dimensional architectures. wisc.edu While the specific crystal structure of Benzoic acid, 3,5-dimercapto- is not widely detailed in the reviewed literature, the principles of hydrogen bonding in benzoic acids suggest that the carboxylic acid moiety will play a central role in forming predictable and stable supramolecular motifs.

π-π Stacking and Hydrophobic Interactions

The amphiphilic nature of Benzoic acid, 3,5-dimercapto-, with its polar carboxylic acid and thiol groups and nonpolar benzene (B151609) ring, also allows for hydrophobic interactions to influence its self-assembly in aqueous environments. Hydrophobic interactions are a major driving force for the aggregation of molecules in water, leading to the formation of structures that minimize the contact between nonpolar regions and the aqueous solvent. nih.gov This effect is crucial in the self-assembly of amphiphilic molecules into micelles, vesicles, and other higher-order structures. nih.gov

Thiol-Mediated Interactions

The thiol groups of Benzoic acid, 3,5-dimercapto- introduce a unique set of interactions that can direct self-assembly. Thiol-disulfide interchange, a reversible covalent reaction, is a key process in dynamic covalent chemistry. nih.gov This reaction allows for the formation and cleavage of disulfide bonds under mild conditions, enabling the system to adapt and reorganize in response to environmental stimuli. nih.gov This dynamic nature is fundamental to the creation of self-healing materials and stimuli-responsive systems.

Furthermore, thiols exhibit a strong affinity for noble metal surfaces, particularly gold. This interaction leads to the formation of self-assembled monolayers (SAMs), where the thiol groups anchor the molecules to the surface in a highly ordered fashion. rsc.org The properties of these SAMs are influenced by the intermolecular interactions between the assembled molecules, including hydrogen bonding and π-π stacking of the benzoic acid moieties. uh.edu

Self-Complementary Motifs and Dimerization (e.g., Ureido-benzoic acid analogues)

The introduction of a ureido group to the benzoic acid scaffold creates a self-complementary quadruple hydrogen-bonding motif. rsc.org Ureido-benzoic acid (UBA) analogues are capable of forming highly stable dimers in solution with association constants on the order of 109 M−1 in chloroform. rsc.org This strong and directional interaction has been exploited in the development of supramolecular polymers, where the dimerization of bis-UBA functionalized polymers leads to a significant increase in mechanical properties. rsc.org

The dimerization of the UBA motif is a reversible process that can be controlled by external stimuli such as the addition of acid or base, which disrupts the hydrogen-bonding network. rsc.org This switchable dimerization makes UBA-based systems attractive for the development of responsive materials. While the synthesis of a 3,5-dimercapto-substituted ureido-benzoic acid has not been explicitly detailed in the reviewed literature, the principles of UBA dimerization provide a powerful strategy for designing self-complementary motifs based on the Benzoic acid, 3,5-dimercapto- framework.

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecules and materials from simple building blocks. rsc.org The reversible nature of these bonds allows for error correction and proofreading during the assembly process, often leading to the formation of the thermodynamically most stable product.

Synthesis of Dynamic Covalent Macrocycles

Benzoic acid, 3,5-dimercapto-, with its two thiol groups, is an ideal building block for the synthesis of dynamic covalent macrocycles through thiol-disulfide exchange. In the presence of an oxidizing agent, the thiol groups can form disulfide bonds, leading to the formation of a dynamic combinatorial library (DCL) of cyclic and linear oligomers. cam.ac.uk The distribution of products in the DCL can be influenced by various factors, including the concentration of the building blocks and the presence of a template molecule that can selectively bind to and stabilize a particular macrocycle. rsc.org

A protocol for the synthesis of dynamic covalent macrocycles using a dithiol monomer has been developed for applications in gene and drug co-delivery. nih.gov In this system, the dithiol monomers self-assemble into a mixture of macrocyclic trimers and tetramers through thiol/disulfide exchange. These macrocycles can then non-covalently interact with drug molecules to form nanofibers, which can be further complexed with siRNA to form nanoballs for targeted delivery. nih.gov This example highlights the potential of using Benzoic acid, 3,5-dimercapto- as a key component in the construction of functional dynamic covalent systems.

Below is a table summarizing the types of interactions and applications discussed:

| Section | Topic | Key Interactions/Concepts | Potential Applications |

| 5.1.1 | Hydrogen Bonding Networks | Carboxylic acid dimers (R22(8) motif) | Crystal engineering, supramolecular polymers |

| 5.1.2 | π-π Stacking and Hydrophobic Interactions | Aromatic ring stacking, amphiphilicity | Formation of ordered aggregates, self-assembly in aqueous media |

| 5.1.3 | Thiol-Mediated Interactions | Thiol-disulfide exchange, thiol-gold interactions | Dynamic covalent chemistry, self-assembled monolayers |

| 5.2 | Self-Complementary Motifs | Ureido-benzoic acid quadruple hydrogen bonding | Supramolecular polymers, responsive materials |

| 5.3.1 | Dynamic Covalent Macrocycles | Thiol-disulfide exchange, dynamic combinatorial libraries | Drug delivery, functional materials |

Reversible Linkages and Adaptive Materials

The unique molecular architecture of 3,5-dimercaptobenzoic acid, featuring two thiol (-SH) groups and a carboxylic acid (-COOH) group on a central benzene ring, makes it a valuable building block in the field of supramolecular chemistry for the creation of adaptive materials. These materials derive their dynamic nature from the formation of reversible linkages, particularly disulfide bonds (-S-S-), which can form, break, and re-form in response to external stimuli. This inherent reversibility allows the material to adapt its structure and properties, leading to functionalities such as self-healing, stimuli-responsiveness, and controlled assembly.

The primary mechanism for forming these reversible linkages is the oxidation of the thiol groups on two separate 3,5-dimercaptobenzoic acid molecules to form a disulfide bond. This process can be reversed through a reduction reaction, or the bonds can be dynamically exchanged between different sulfur atoms under certain conditions (thiol-disulfide exchange). This dynamic covalent chemistry enables the construction of complex, responsive systems.

Dynamic Combinatorial Libraries (DCLs)

A significant application of 3,5-dimercaptobenzoic acid in adaptive materials is its use in the formation of Dynamic Combinatorial Libraries (DCLs). In a DCL, the dithiol monomer undergoes oxidation in solution (often under aerobic conditions in a buffered aqueous solution) to form a variety of interconverting macrocyclic disulfide species. researchgate.netresearchgate.net These can include cyclic trimers, tetramers, and other larger oligomers. The distribution of these different macrocycles in the library is under thermodynamic control and can be influenced by environmental factors.

The composition of the library can adapt to the presence of "template" molecules. If a molecule is introduced that selectively binds to a specific macrocycle, the equilibrium of the entire library will shift to favor the formation of that particular host-guest complex. utupub.fi This templating effect demonstrates the adaptive nature of the system, as the molecular composition reorganizes to achieve the most stable state in a new chemical environment. utupub.fi The rate at which these libraries reach equilibrium is notably dependent on pH, with equilibration being significantly faster at a more alkaline pH. kiku.dk

Table 1: Influence of pH on Equilibrium Time in a DCL of 3,5-dimercaptobenzoic acid

| pH Value | Time to Reach Equilibrium |

|---|---|

| 7.0 | ~ 1 week |

| 8.3 | ~ 1 day to 1 week |

| 9.0-10.0 | ~ 1 day |

This table illustrates the general trend of faster equilibration at higher pH for disulfide-based dynamic combinatorial libraries. kiku.dk

Mechanosensitive and Stimuli-Responsive Systems

Building on the principles of DCLs, systems derived from 3,5-dimercaptobenzoic acid have been shown to exhibit responsiveness to physical stimuli. Research has demonstrated the formation of self-replicating, fiber-like structures from specific macrocyclic disulfides. The formation and growth of these supramolecular polymers can be influenced by mechanical forces such as stirring or shaking, making them a fascinating example of mechanosensitive adaptive materials. acs.org

Furthermore, the thiol groups of 3,5-dimercaptobenzoic acid can be used to anchor the molecule to metal surfaces, such as gold nanoparticles. This functionalization has been exploited to create stimuli-responsive sensors. When bound to gold nanospheres, 3,5-dimercaptobenzoic acid acts as both a linker to induce the controlled aggregation necessary for Surface-Enhanced Raman Scattering (SERS) and as a pH reporter. The protonation state of the carboxylic acid group changes with pH, which in turn affects the SERS signal. This allows for the creation of robust and reproducible nanoprobes that can report on pH changes within the physiological range. researchgate.netnih.govscience.gov

Table 2: Example of a Stimuli-Responsive System Based on 3,5-dimercaptobenzoic acid

| System | Stimulus | Observed Response | Application |

|---|---|---|---|

| Gold Nanoparticles functionalized with 3,5-dimercaptobenzoic acid | Change in pH (4.0 to 8.0) | Alteration of the Surface-Enhanced Raman Scattering (SERS) signal | pH Nanosensor for biological systems |

This table provides an example of how 3,5-dimercaptobenzoic acid can be used to create materials that respond to chemical stimuli. nih.gov

Computational Chemistry and Theoretical Studies of Benzoic Acid, 3,5 Dimercapto

Electronic Structure and Reactivity Predictions

Density-Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govunamur.beucl.ac.uksemanticscholar.org A fundamental application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional shape, bond lengths, and bond angles. For Benzoic acid, 3,5-dimercapto-, this would involve determining the precise orientation of the carboxylic acid and the two mercapto (-SH) groups relative to the benzene (B151609) ring.

From the optimized geometry, DFT is used to calculate the molecule's molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.govirjweb.comresearchgate.net

HOMO: This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. acs.orgnih.govirjweb.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.

For substituted benzoic acids, the nature and position of the substituent groups significantly influence the HOMO-LUMO energies. nih.gov The two electron-donating mercapto groups on the benzene ring of Benzoic acid, 3,5-dimercapto- would be expected to raise the HOMO energy level compared to unsubstituted benzoic acid, potentially making it more susceptible to oxidation.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the capacity to donate electrons. Higher values suggest greater electron-donating ability. |

| LUMO Energy | -1.2 | Indicates the capacity to accept electrons. Lower values suggest greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap corresponds to higher stability and lower overall chemical reactivity. |

While HOMO and LUMO provide a general picture of reactivity, Fukui functions offer a more detailed, atom-by-atom perspective. hackernoon.comnih.govwikipedia.orgscm.com Derived from DFT, the Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most likely sites for electrophilic and nucleophilic attack. nih.govwikipedia.orgscm.com

The function is typically condensed into atomic values, known as Fukui indices, to pinpoint reactivity at specific atoms: wikipedia.org

f+: This index identifies sites susceptible to nucleophilic attack (where an electron is added). An atom with a high f+ value is a strong electrophilic site.

f-: This index identifies sites prone to electrophilic attack (where an electron is removed). An atom with a high f- value is a strong nucleophilic site.

f0: This index is used for predicting sites of radical attack .

For Benzoic acid, 3,5-dimercapto-, calculating Fukui indices would be crucial for predicting how it interacts with other reagents. It is expected that the sulfur atoms of the mercapto groups would exhibit high f- values, marking them as primary sites for electrophilic attack or oxidation. The carboxylic acid group and specific carbons on the aromatic ring would likely be identified as sites for nucleophilic attack (high f+). Such analysis is valuable in fields like drug design for understanding molecule-receptor interactions. nih.govnih.gov

| Atom | f+ (Nucleophilic Attack Site) | f- (Electrophilic Attack Site) |

|---|---|---|

| S (Thiol 1) | 0.05 | 0.25 |

| S (Thiol 2) | 0.05 | 0.24 |

| C (Carboxyl) | 0.18 | 0.03 |

| O (Carbonyl) | 0.12 | 0.04 |

| C2 (Aromatic Ring) | 0.10 | 0.08 |

Reaction Mechanism Elucidation

Thiols are known to participate in thiol-disulfide exchange reactions, a critical process in biochemistry for protein folding and redox signaling. umaine.edunih.govresearchgate.netnih.gov This reaction involves the attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). nih.govresearchgate.netnih.gov

RS⁻ + R'-S-S-R'' ⇌ R-S-S-R' + R''-S⁻

Computational modeling can elucidate the mechanism of this exchange involving Benzoic acid, 3,5-dimercapto-. umaine.eduresearchgate.net By simulating the interaction between one of its thiol groups and a disulfide-containing molecule, researchers can map the entire reaction pathway. This includes identifying the key transition state, which is often a trisulfide-like structure, and any intermediate species. nih.govresearchgate.netmdpi.com Such computational studies provide a molecular-level understanding of the factors that influence the reaction rate, such as the acidity (pKa) of the thiol and the stability of the transition state. umaine.eduresearchgate.netmdpi.comnih.gov

A primary goal of computational reaction analysis is to determine the activation energy (energy barrier), which dictates the rate of a chemical reaction. Using methods like DFT, the potential energy surface of a reaction can be calculated, which maps the energy of the system as reactants are converted into products. nih.govresearchgate.net

The highest point on the lowest-energy path between reactants and products corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG‡). acs.org A lower activation energy implies a faster reaction. For Benzoic acid, 3,5-dimercapto-, computational chemists could model various potential reactions, such as its oxidation or participation in thiol-Michael additions. nih.gov By calculating the activation energies for different competing pathways, they can predict which reaction is most likely to occur under specific conditions. nih.govresearchgate.netacs.org

Structure-Property Relationship Modeling

Structure-Property Relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses statistical methods to build models that correlate a molecule's structural or computed properties with its experimental behavior. nih.govdergipark.org.trchitkara.edu.innih.gov

For a series of related compounds, computational descriptors are calculated for each molecule. These can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and topological indices. These descriptors are then used to create a mathematical equation that links them to an observed property, such as biological activity, toxicity, or a physical property like solubility.

In the context of Benzoic acid, 3,5-dimercapto-, a QSAR study could be performed on a series of substituted mercaptobenzoic acids to predict their potential antibacterial activity. nih.gov Descriptors calculated via DFT for each analog would be correlated with their measured activity to develop a predictive model. nih.govmdpi.com This model could then be used to estimate the activity of Benzoic acid, 3,5-dimercapto- or to design new derivatives with enhanced properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical correlation between numerically encoded structural features, known as molecular descriptors, and an observed activity or property.

For a series of related compounds, such as substituted benzoic acids, QSAR studies can elucidate which structural attributes are critical for a given biological effect. For instance, research on the toxicity of various benzoic acid derivatives has shown that properties like the partition coefficient (log P), which describes hydrophobicity, and the acid dissociation constant (pKa), are key predictors of toxicity nih.gov. The inhibitory activity of benzoylaminobenzoic acid derivatives has also been linked to hydrophobicity, molar refractivity, and aromaticity nih.gov.

In the context of Benzoic acid, 3,5-dimercapto-, a QSAR or QSPR model would involve calculating a range of molecular descriptors that capture its unique chemical features. The presence of two thiol (-SH) groups and a carboxylic acid (-COOH) group would significantly influence these descriptors. Key parameters would likely include:

Lipophilicity descriptors (e.g., log P): The two thiol groups would alter the hydrophilicity compared to benzoic acid.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): The thiol groups are weakly electron-donating or withdrawing depending on resonance and inductive effects, influencing the acidity of the carboxylic group and the reactivity of the aromatic ring youtube.com. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution rsc.org.

Topological and Steric Descriptors (e.g., Molecular Connectivity Indices, Molar Refractivity): These describe the size, shape, and branching of the molecule.

A hypothetical QSPR model could correlate these descriptors with a property like the acid dissociation constant (pKa). Theoretical modeling has been successfully used to predict the pKa values of various thiol compounds by establishing relationships between structure and acidity rsc.org.

| Descriptor Class | Specific Descriptor | Potential Influence on Activity/Property |

|---|---|---|

| Lipophilicity | log P (Octanol-Water Partition Coefficient) | Governs membrane permeability and transport to target sites. |

| Electronic | pKa (Acid Dissociation Constant) | Determines the ionization state at physiological pH, affecting receptor interaction and solubility. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | Models the volume of the molecule and its polarizability, which can affect binding affinity. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Prediction of Spectroscopic Signatures

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework chemaxon.comresearchgate.netnih.gov. By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. For Benzoic acid, 3,5-dimercapto-, calculations would predict distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the protons of the two thiol groups. The accuracy of these predictions can be high, often rivaling experimental uncertainty, especially when systematic errors are corrected through linear regression analysis against known standards nih.govnih.gov.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra longdom.orgdiva-portal.org. For Benzoic acid, 3,5-dimercapto-, theoretical spectra would show characteristic vibrational modes, including the O-H stretch of the carboxylic acid, the C=O stretch, aromatic ring vibrations, and the S-H stretching mode of the thiol groups. The S-H stretch, typically appearing around 2550-2600 cm⁻¹, is a particularly useful diagnostic peak researchgate.net. Computational analysis of thiophenol provides a good reference for the expected vibrational modes related to the thiol groups researchgate.net.

| Spectroscopy Type | Functional Group | Predicted Peak/Shift Range | Vibrational Mode / Proton Environment |

|---|---|---|---|

| ¹H NMR | -COOH | 12.0 - 13.0 ppm | Carboxylic acid proton |

| ¹H NMR | -SH | 3.0 - 4.0 ppm | Thiol protons |

| ¹H NMR | Aromatic C-H | 7.0 - 8.0 ppm | Aromatic protons |

| ¹³C NMR | -COOH | 170 - 180 ppm | Carboxyl carbon |

| ¹³C NMR | Aromatic C-S | 130 - 140 ppm | Carbons bonded to sulfur |

| IR Spectroscopy | O-H stretch | 2500 - 3300 cm⁻¹ (broad) | Carboxylic acid |

| IR Spectroscopy | S-H stretch | 2550 - 2600 cm⁻¹ (weak) | Thiol |

| IR Spectroscopy | C=O stretch | 1680 - 1710 cm⁻¹ | Carboxylic acid |

Molecular Dynamics and Simulation Studies

Solvent Effects Modeling (e.g., PCM Framework)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Explicitly modeling every solvent molecule in a simulation is computationally expensive. The Polarizable Continuum Model (PCM) is an efficient alternative that models the solvent as a continuous dielectric medium rather than as individual molecules wikipedia.orgmolcas.org. This approach calculates the free energy of solvation by considering the electrostatic interactions between the solute and the polarized solvent continuum, along with terms for cavitation and dispersion-repulsion forces wikipedia.org.

PCM has been effectively used to study carboxylic acids, accurately predicting properties like pKa values by calculating the free energies of dissociation in aqueous solution acs.orgacs.orgresearchgate.net. For Benzoic acid, 3,5-dimercapto-, PCM would be employed to:

Predict solubility: By calculating the solvation free energy in various solvents, one can estimate the molecule's relative solubility.

Study conformational stability: The model can determine the relative energies of different conformers (e.g., orientations of the -COOH and -SH groups) in different solvents.

Model reaction energetics: The influence of solvent polarity on the energetics of reactions involving the thiol or carboxylic acid groups can be assessed.

The choice of solvent would dramatically affect the interactions. Polar protic solvents like water could form hydrogen bonds with both the carboxyl and thiol groups, while non-polar solvents would primarily interact through weaker van der Waals forces.

Simulation of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-evolution of molecular systems, providing atomic-level insights into dynamic processes like self-assembly semanticscholar.orgrsc.org. In these simulations, the motions of atoms are calculated over time by solving Newton's equations of motion, governed by a force field that describes the inter- and intramolecular interactions.

For molecules like Benzoic acid, 3,5-dimercapto-, MD simulations can predict how multiple molecules aggregate to form ordered supramolecular structures. Studies on analogous systems, such as benzoic acid and benzenedicarboxylic acids, show that the primary driving forces for self-assembly are hydrogen bonding and π-π stacking rsc.orgresearchgate.netacs.org.

A simulation of Benzoic acid, 3,5-dimercapto- would likely reveal several key interactions governing its self-assembly:

Carboxylic Acid Dimerization: The most dominant interaction would be the formation of strong, cyclic hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This is a characteristic feature of most carboxylic acids rsc.orgresearchgate.net.

Thiol Interactions: The thiol groups can act as hydrogen bond donors (-S-H) and, to a lesser extent, acceptors. They could form S-H···O or S-H···S hydrogen bonds, linking the primary carboxyl dimers into larger networks.

Thiol-Aromatic Interactions: The S-H group can engage in favorable S-H/π interactions with the aromatic ring of an adjacent molecule, further stabilizing the assembly researchgate.netnih.gov.

MD simulations can help visualize the resulting packing motifs, such as chains, sheets, or more complex three-dimensional networks, and provide a mechanistic understanding of how these structures form semanticscholar.orgrsc.org.

| Interaction Type | Participating Groups | Relative Strength | Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | -COOH --- HOOC- | Strong | Forms primary dimeric building blocks. |

| Hydrogen Bonding | -S-H --- O=C | Weak to Moderate | Links dimers into extended structures. |

| π-π Stacking | Aromatic Ring --- Aromatic Ring | Moderate | Stabilizes packing of molecules in layers or columns. |

| S-H/π Interaction | -S-H --- Aromatic Ring | Weak | Provides additional directional stabilization. |

| van der Waals | All atoms | Weak | Contributes to overall cohesion and packing efficiency. |

Advanced Spectroscopic and Analytical Characterization Techniques for Benzoic Acid, 3,5 Dimercapto

Vibrational Spectroscopy

FTIR spectroscopy is an essential tool for identifying the characteristic functional groups present in "Benzoic acid, 3,5-dimercapto-". The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

Key expected vibrational modes for "Benzoic acid, 3,5-dimercapto-" include:

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.info

C=O Stretch (Carboxyl): A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is indicative of the carbonyl group in an aromatic carboxylic acid. docbrown.info

S-H Stretch (Thiol): A weaker absorption band is anticipated in the range of 2600-2550 cm⁻¹ for the S-H stretching vibration.

C-S Stretch: This vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring C-H stretching are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. vscht.cz

The following table summarizes the expected characteristic FTIR absorption bands for "Benzoic acid, 3,5-dimercapto-".

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carbonyl | C=O Stretch | 1700 - 1680 | Strong |

| Thiol | S-H Stretch | 2600 - 2550 | Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. For "Benzoic acid, 3,5-dimercapto-", the S-H and C-S bonds, which can be weak in FTIR, may show more prominent signals in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that involves adsorbing the molecule of interest onto a nanostructured metal surface, typically gold or silver. This results in a massive enhancement of the Raman signal, allowing for the detection of even single molecules. The thiol groups of "Benzoic acid, 3,5-dimercapto-" provide a strong affinity for these metal surfaces, making it an excellent candidate for SERS studies.

In SERS studies of similar mercaptobenzoic acids, significant enhancements of the Raman signals are observed, providing detailed information about the orientation and binding of the molecule on the metal surface. nih.govnih.gov The SERS spectrum can also be sensitive to the local environment, such as pH, which can influence the protonation state of the carboxylic acid and thiol groups.

X-ray Spectroscopy and Diffraction Techniques

X-ray techniques provide information about the elemental composition and the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of a sample and the chemical states of the elements present. For "Benzoic acid, 3,5-dimercapto-", XPS would confirm the presence of carbon, oxygen, and sulfur, and could potentially distinguish between the sulfur in the thiol form and any oxidized species.

Single-Crystal X-ray Diffraction (SC-XRD): If a suitable single crystal of "Benzoic acid, 3,5-dimercapto-" can be grown, SC-XRD can provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would reveal the precise geometry of the benzene (B151609) ring, the carboxylic acid group, and the two thiol groups, as well as how the molecules pack together in the crystal lattice. While crystallographic data for the parent compound is not readily available, studies on related benzoic acid derivatives demonstrate the power of this technique in elucidating detailed structural information. nih.gov

The following table lists the key analytical techniques and the type of information they provide for the characterization of "Benzoic acid, 3,5-dimercapto-".

| Technique | Information Provided |

| ¹H and ¹³C NMR | Types and connectivity of hydrogen and carbon atoms. |

| COSY NMR | ¹H-¹H correlations, establishing proton connectivity. |

| HSQC NMR | Direct ¹H-¹³C correlations, assigning protons to their carbons. |

| FTIR Spectroscopy | Identification of functional groups (e.g., -COOH, -SH, C=C). |

| Raman Spectroscopy | Complementary vibrational information, especially for S-H and C-S bonds. |

| SERS | Enhanced vibrational spectra for surface-adsorbed molecules, information on binding and orientation. |

| X-ray Diffraction | Three-dimensional molecular and crystal structure. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For "Benzoic acid, 3,5-dimercapto-", XPS provides critical information about the surface chemistry, particularly the state of the sulfur and oxygen atoms.

In a typical XPS analysis, the core-level spectra of carbon (C 1s), oxygen (O 1s), and sulfur (S 2p) are recorded. The C 1s spectrum is generally complex due to the different carbon environments in the benzoic acid ring and the carboxyl group. Deconvolution of the C 1s peak can distinguish between C-C, C-S, and C=O bonding. nus.edu.sg The O 1s spectrum helps in understanding the carboxylate group's interaction with surfaces. aip.org

The S 2p spectrum is of particular interest for "Benzoic acid, 3,5-dimercapto-". The binding energy of the S 2p peak can confirm the presence of thiol (-SH) groups. The spin-orbit splitting of the S 2p signal results in a doublet (2p3/2 and 2p1/2) with a characteristic intensity ratio of 2:1, which confirms the presence of sulfur. researchgate.net The binding energy can also indicate the oxidation state of sulfur, differentiating between thiols, disulfides, or sulfonates. This is crucial for assessing the stability and reactivity of the compound on various surfaces. researchgate.net

Table 1: Representative XPS Data for Thiol-Functionalized Surfaces

| Element | Core Level | Binding Energy (eV) | Interpretation |

| C | 1s | ~284.6 | Neutral carbon (C-C, C-H) |

| C | 1s | ~285.5 | Carbon bonded to sulfur (C-S) |

| C | 1s | ~288.5 | Carboxyl carbon (O=C-O) |

| O | 1s | ~532.0 | Oxygen in carboxyl group |

| S | 2p3/2 | ~163.5 | Thiol (-SH) |

| S | 2p1/2 | ~164.7 | Thiol (-SH) |

Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Single-Crystal and Powder X-ray Diffraction for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement in a crystalline solid.